molecular formula C29H36Cl2F2N2OS B12751213 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride CAS No. 143759-67-5

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride

Cat. No.: B12751213
CAS No.: 143759-67-5
M. Wt: 569.6 g/mol
InChI Key: ADXUTCJVXBNFJH-UHFFFAOYSA-N
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Description

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride is a piperazine derivative featuring:

  • A bis(4-fluorophenyl)butyl chain at the N-4 position of the piperazine ring.
  • A phenylthio methyl group attached to the ethanol moiety.
  • A dihydrochloride salt formulation for enhanced solubility and stability.

Properties

CAS No.

143759-67-5

Molecular Formula

C29H36Cl2F2N2OS

Molecular Weight

569.6 g/mol

IUPAC Name

1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-ol;dihydrochloride

InChI

InChI=1S/C29H34F2N2OS.2ClH/c30-25-12-8-23(9-13-25)29(24-10-14-26(31)15-11-24)7-4-16-32-17-19-33(20-18-32)21-27(34)22-35-28-5-2-1-3-6-28;;/h1-3,5-6,8-15,27,29,34H,4,7,16-22H2;2*1H

InChI Key

ADXUTCJVXBNFJH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=CC=C4)O.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Strategy

The synthesis of this compound typically follows a convergent approach involving:

  • Preparation of the fluorinated benzhydrylpiperazine intermediate
  • Introduction of the phenylthio methyl substituent via nucleophilic substitution
  • Final salt formation with hydrochloric acid to yield the dihydrochloride

Preparation of 1-Bis(4-fluorophenyl)methyl piperazine Intermediate

This intermediate is a critical building block for the target compound. Its preparation involves:

  • Starting from piperazine, a nucleophilic substitution reaction is performed with 4,4-bis(4-fluorophenyl)butyl halides or related electrophiles.
  • The reaction proceeds under mild conditions to maintain the integrity of the fluorinated aromatic rings.
  • The product is isolated as a white powder with high purity (>98%) and melting point around 88–92 °C.
Parameter Details
Starting material Piperazine
Electrophile 4,4-bis(4-fluorophenyl)butyl halide
Reaction type Nucleophilic substitution
Purity >98% (GC analysis)
Physical state White powder
Melting point 88–92 °C
Storage Cool, dark place (<15 °C)

This intermediate is widely used in medicinal chemistry for synthesizing calcium channel blockers and anticancer agents, indicating its synthetic robustness and versatility.

Introduction of the Phenylthio Methyl Group

  • The alpha-substitution with the phenylthio methyl group is achieved by reacting the piperazine intermediate with a suitable phenylthio methyl halide or equivalent electrophile.
  • This step involves nucleophilic attack by the piperazine nitrogen or hydroxyl group on the electrophilic carbon bearing the phenylthio substituent.
  • The reaction conditions are optimized to favor selective substitution without side reactions, often employing mild bases and controlled temperatures.

Formation of the Dihydrochloride Salt

  • The final compound is converted into its dihydrochloride salt by treatment with hydrochloric acid.
  • This step enhances the compound’s solubility and stability, facilitating its handling and formulation.
  • The salt formation is typically performed in an organic solvent or aqueous medium, followed by isolation of the crystalline dihydrochloride.
Step Reagents/Conditions Outcome
Nucleophilic substitution Phenylthio methyl halide, base, solvent Alpha-substituted intermediate
Salt formation HCl, solvent Dihydrochloride salt of compound

Purification and Characterization

  • Purification is generally achieved by recrystallization or chromatographic techniques to ensure high purity.
  • Characterization includes NMR, mass spectrometry, and elemental analysis to confirm structure and composition.
  • The compound’s stereochemistry (R)-configuration is controlled during synthesis, often by using chiral starting materials or resolution techniques.

Summary Table of Preparation Steps

Step No. Process Key Reagents/Conditions Product/Intermediate Notes
1 Synthesis of fluorinated piperazine intermediate Piperazine + 4,4-bis(4-fluorophenyl)butyl halide, nucleophilic substitution 1-Bis(4-fluorophenyl)methyl piperazine High purity >98%, white powder
2 Alpha-substitution with phenylthio methyl group Phenylthio methyl halide, base, solvent Alpha-substituted piperazine intermediate Selective substitution, mild conditions
3 Salt formation Hydrochloric acid, solvent Dihydrochloride salt of target compound Enhances solubility and stability
4 Purification and characterization Recrystallization, chromatography, NMR, MS Pure, stereochemically defined compound Ensures pharmaceutical grade quality

Research Findings and Notes

  • The fluorinated benzhydrylpiperazine intermediate is a well-established building block in medicinal chemistry, used in drugs like flunarizine and lomerizine, which are calcium channel blockers.
  • The nucleophilic substitution reactions involved are generally high-yielding and reproducible, with careful control of reaction conditions to avoid side reactions.
  • The dihydrochloride salt form improves the compound’s pharmaceutical properties, including solubility and bioavailability.
  • No single-step synthesis is reported due to the complexity of the molecule; the multi-step approach allows for better control of stereochemistry and functional group compatibility.

Chemical Reactions Analysis

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

Compound Name Key Structural Features Pharmacological Activity Metabolic Pathways References
Target Compound Bis(4-fluorophenyl)butyl, phenylthio methyl, dihydrochloride Not explicitly stated (likely calcium channel modulation based on structural analogs) Predicted: Oxidation of thioether to sulfoxide/sulfone; possible N-dealkylation
Flunarizine Dihydrochloride Bis(4-fluorophenyl)methyl, cinnamyl (3-phenylpropenyl) group Calcium channel blocker; migraine prophylaxis Aromatic hydroxylation (cinnamyl); oxidative N-dealkylation to bis(4-fluorophenyl)methanol
Lidoflazine Bis(4-fluorophenyl)butyl, aceto-2',6'-xylidide Calcium channel blocker (antianginal) Limited data; likely hepatic oxidation
1-Piperazineethanol,4-[4,4-bis(4-fluorophenyl)butyl]-α-[[(4-fluorophenyl)thio]methyl] Bis(4-fluorophenyl)butyl, 4-fluorophenylthio methyl Unknown (structural analog with enhanced halogenation) Thioether oxidation; potential fluorophenyl glucuronidation
Cetirizine Dihydrochloride (4-Chlorophenyl)-phenylmethyl, ethoxyacetic acid Antihistamine (H1 receptor antagonist) Minimal metabolism (excreted largely unchanged)
Mioflazine Hydrochloride Bis(4-fluorophenyl)butyl, carbamoyl, dichlorophenyl acetamide Cerebral vasodilator (calcium antagonist) Hydrolysis of carbamoyl group; glucuronidation

Key Differences and Implications

A. Bis(4-fluorophenyl) Substituents
  • Target Compound vs. Flunarizine : Both contain bis(4-fluorophenyl) groups, but flunarizine’s cinnamyl moiety undergoes aromatic hydroxylation in rats and dogs, leading to hydroxy-flunarizine as a major metabolite . The target compound’s butyl chain may reduce metabolic liability compared to the propenyl group in flunarizine.
  • Lidoflazine: Shares the bis(4-fluorophenyl)butyl chain but replaces the ethanol-thioether group with an aceto-xylidide group, altering receptor specificity (e.g., cardiac vs. cerebral calcium channels) .
B. Thioether vs. Ether/Oxygen-Based Linkers
  • However, thioethers are prone to oxidation, forming sulfoxides/sulfones, which could affect pharmacokinetics .
C. Dihydrochloride Salt vs. Free Base
  • The dihydrochloride formulation improves aqueous solubility, a feature shared with flunarizine and cetirizine. This contrasts with lidoflazine’s free base form, which may require prodrug strategies for bioavailability .

Metabolic and Stability Considerations

  • Flunarizine: Major metabolites include bis(4-fluorophenyl)methanol (via N-dealkylation) and hydroxy-flunarizine (via aromatic hydroxylation), both subject to glucuronidation .
  • The lack of a propenyl group may reduce hydroxylation-driven metabolism compared to flunarizine.
  • Impurities : Common impurities in bis(4-fluorophenyl) piperazines include 1-[bis(4-fluorophenyl)methyl]piperazine , a dealkylated byproduct observed in flunarizine synthesis .

Biological Activity

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride (CAS No. 143760-19-4) is a complex organic compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative analysis with similar compounds.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC31H38Cl2F2N2O2S
Molecular Weight613.6 g/mol
IUPAC Name1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-[(4-methoxyphenyl)methylsulfanyl]propan-2-ol;dihydrochloride
CAS Number143760-19-4

1-Piperazineethanol acts on various molecular targets, primarily within the central nervous system. Its mechanism involves:

  • Receptor Binding : The compound exhibits affinity for specific neurotransmitter receptors, which may modulate synaptic transmission and influence neurological functions.
  • Enzyme Inhibition : It can inhibit enzymes involved in neurotransmitter metabolism, thereby affecting levels of critical neurotransmitters like serotonin and dopamine.

Biological Activity

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against certain bacterial strains.
  • Anticancer Potential : Investigations into its cytotoxic effects have shown promise in inhibiting the growth of cancer cell lines, indicating potential as an anticancer agent .
  • Neurological Effects : Given its interaction with CNS receptors, it may have implications for treating neurological disorders such as anxiety and depression.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in 2023 demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus, suggesting potential for development as an antibacterial agent.
  • Cytotoxicity Assay : In vitro assays conducted on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were determined to be in the micromolar range, indicating substantial efficacy .

Comparative Analysis

When compared to similar compounds, 1-Piperazineethanol stands out due to its unique combination of functional groups:

Compound NameKey Features
1-(4-Fluorophenyl)piperazineLacks butyl and thioether linkages
4-(4-Fluorophenyl)-1-butanolDoes not contain piperazine or thioether groups
1-Piperazineethanol, 4-(4-fluorophenyl)butylSimilar structure but different substituents

The presence of multiple functional groups contributes to its distinct chemical and biological properties, making it a valuable candidate for further research and development.

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